molecular formula C7H8N4S B14693517 9H-Purine, 9-methyl-8-(methylthio)- CAS No. 24851-51-2

9H-Purine, 9-methyl-8-(methylthio)-

Cat. No.: B14693517
CAS No.: 24851-51-2
M. Wt: 180.23 g/mol
InChI Key: CHVNAJCSHLYMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Purine, 9-methyl-8-(methylthio)-: is a chemical compound with the molecular formula C7H8N4S It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 9-methyl-8-(methylthio)- typically involves the alkylation of purine derivatives. One common method includes the reaction of 9H-purine with methyl iodide in the presence of a base to introduce the methyl group at the 9-position. The methylthio group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the purine ring, potentially leading to the formation of dihydropurine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the methylthio group, where various nucleophiles can replace the methylthio group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropurine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 9H-Purine, 9-methyl-8-(methylthio)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules such as DNA and proteins. It can also serve as a probe to investigate enzyme mechanisms involving purine metabolism.

Medicine: In medicine, derivatives of purine are often explored for their potential therapeutic properties

Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure may also find applications in the design of novel catalysts.

Mechanism of Action

The mechanism of action of 9H-Purine, 9-methyl-8-(methylthio)- is not fully understood. it is believed to interact with various molecular targets through its purine ring system. The methyl and methylthio groups may enhance its binding affinity to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    9H-Purine, 8-methylthio-: Similar structure but lacks the methyl group at the 9-position.

    9H-Purine, 9-methyl-: Similar structure but lacks the methylthio group at the 8-position.

    6-(Substitutedamino)-purines: These compounds have various substituents at the 6-position and exhibit different chemical and biological properties.

Uniqueness: 9H-Purine, 9-methyl-8-(methylthio)- is unique due to the presence of both the methyl and methylthio groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of interactions and applications compared to its simpler analogs.

Properties

CAS No.

24851-51-2

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

9-methyl-8-methylsulfanylpurine

InChI

InChI=1S/C7H8N4S/c1-11-6-5(3-8-4-9-6)10-7(11)12-2/h3-4H,1-2H3

InChI Key

CHVNAJCSHLYMRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC=C2N=C1SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.